molecular formula C11H17N3O2 B8698425 N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine CAS No. 25238-54-4

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine

Cat. No.: B8698425
CAS No.: 25238-54-4
M. Wt: 223.27 g/mol
InChI Key: HJMLCGPNMFWONS-UHFFFAOYSA-N
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Description

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is an organic compound that features a nitrophenyl group attached to a propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine typically involves the reaction of 4-nitroaniline with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Compounds with new functional groups replacing the nitro group.

Scientific Research Applications

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N1-methyl-4-nitrobenzene-1,2-diamine
  • 1,1-Dimethyl-3-(2-nitrophenyl)urea
  • Pyrazolo[3,4-b]quinolines

Uniqueness

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is unique due to its specific structural features, such as the presence of both dimethyl and nitrophenyl groups

Properties

CAS No.

25238-54-4

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C11H17N3O2/c1-13(2)9-3-8-12-10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3

InChI Key

HJMLCGPNMFWONS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluoronitrobenzene (7 g, 50 mmol), 3-dimethylaminopropylamine (6.1 g, 60 mmol) and potassium carbonate (7 g, 50 mmol) in 25 ml of dimethylsulfoixde was added 0.2 g of tris(3,6-dioxaheptyl)amine (TDA-1). The heterogenous mixture was heated at 90° for 2 h. After cooling to room temperature, 110 g of crushed ice was added to precipitate out the yellow product in 85% yield (9.5 g, 43 mmol).
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110 g
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Synthesis routes and methods III

Procedure details

N,N-Dimethylpropane-1,3-diamine (4.90 ml, 39 mmol) and potassium carbonate (6.37 g, 46 mmol) were added to 1-fluoro-4-nitrobenzene (5.0 g, 35 mmol) and the mixture was heated at 70° C. for 3 hours. Insoluble material was removed by filtration and the filtrate was concentrated. The residue was dissolved in ethyl acetate (100 ml) and the solution was washed with water (3×100 ml) and saturated sodium chloride (100 ml) and dried. The solvent was removed by evaporation to give the product as a yellow oil (8.57 g). MS (MH+): 248.
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5 g
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Synthesis routes and methods IV

Procedure details

34. In a 125 mL flask were mixed 14.11 g. (0.10 mole) of 4-fluoronitrobenzene, 10.22 g. (0.10 mole) of 3-(dimethylamino) propylamine and 5.00 g. (0.12 mole) of dry sodium fluoride. Upon warming, a reaction began, and after an hour the mixture was heated to 150° C. for an hour. The mixture was cooled below 100° and treated with 400 mL water containing 0.10 mole sodium hydroxide at 60° C. for one hour; it was then chilled to solidify the freed amine and the aqueous phase was decanted off. After three water washings and drying, the crude product was dissolved in methyl tertiary butyl ether, filtered and evaporated to dryness, giving 19.69 g. (88% yield) of N-(3-dimethylaminopropyl) 4-nitroaniline, m.p. 60°-61.5° C. A 2.23 g. (0.01 mole) portion of this product was dissolved in 15 mL of acetone and treated with 2.13 g. (0.015 mole) of methyl iodide in a closed vessel. There was an immediate reaction and presently a yellow solid was suddenly precipitated. The mixture was warmed for 1/2 hour at 50° C. cooled, filtered, washed with acetone, and dried; the remaining solid, weighing 3.31 g., m.p. 210°-211.5° C., represented a 90% yield of Dye No. 34.
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